Antioxidant Activity of (E)-4-(Benzylideneamino)phenol Derivatives: Comparison to Ascorbic Acid Standard
Substituted (E)-4-(benzylideneamino)phenol derivatives exhibit significant free radical scavenging activity in the DPPH assay. The parent scaffold of 4-[2-(benzylideneamino)ethyl]phenol shares the 4-(benzylideneamino)phenol core structure, for which derivatives demonstrated antioxidant activity ranging from 60% to 77% DPPH inhibition at the tested concentration [1]. Ascorbic acid, the positive control, exhibited 76% inhibition under identical conditions [1].
| Evidence Dimension | DPPH free radical scavenging activity (inhibition percentage) |
|---|---|
| Target Compound Data | 60% ± 0.73% to 77% ± 1.03% (range for four substituted derivatives sharing the 4-(benzylideneamino)phenol core) |
| Comparator Or Baseline | Ascorbic acid (vitamin C): 76% ± 0.30% |
| Quantified Difference | Derivative with highest activity (H2 analog): 77% vs. 76% for ascorbic acid; difference = +1% |
| Conditions | DPPH radical scavenging assay; concentration not specified in abstract but standard DPPH methodology applied |
Why This Matters
This quantitative benchmarking against ascorbic acid establishes a reference activity range for the 4-(benzylideneamino)phenol scaffold, enabling researchers to anticipate baseline antioxidant performance when designing experiments with 4-[2-(Benzylideneamino)ethyl]phenol.
- [1] Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives Featuring Heteroaryl and Aryloxy Substituents. Chemical Methodologies. 2026; Article 233509. View Source
